molecular formula C6H10N2O B1489137 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol CAS No. 57527-92-1

1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B1489137
CAS No.: 57527-92-1
M. Wt: 126.16 g/mol
InChI Key: FAIGDGUZDCESQB-UHFFFAOYSA-N
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Description

1-(2-Methyl-2H-pyrazol-3-yl)-ethanol is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Scientific Research Applications

1-(2-Methyl-2H-pyrazol-3-yl)-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the functional groups it contains. In the case of pyrazole derivatives, their biological activity can often be attributed to their ability to interact with various enzymes and receptors in the body. For example, some pyrazole derivatives have been found to inhibit the enzyme cyclooxygenase, which plays a key role in the inflammatory response .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as its molecular weight, polarity, and solubility. For instance, compounds with low molecular weight and moderate polarity are often well absorbed in the gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 2-methyl-2H-pyrazole with ethylene oxide under basic conditions. The reaction proceeds as follows: [ \text{2-Methyl-2H-pyrazole} + \text{Ethylene oxide} \rightarrow \text{1-(2-Methyl-2H-pyrazol-3-yl)-ethanol} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-2H-pyrazol-3-yl)-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed:

    Oxidation: 1-(2-Methyl-2H-pyrazol-3-yl)-ethanone

    Reduction: 1-(2-Methyl-2H-pyrazol-3-yl)-ethane

    Substitution: 1-(2-Methyl-2H-pyrazol-3-yl)-ethyl chloride or bromide

Comparison with Similar Compounds

  • 1-(2-Methyl-2H-pyrazol-3-yl)-ethylamine
  • 1-(2-Methyl-2H-pyrazol-3-yl)-ethanone
  • 1-(2-Methyl-2H-pyrazol-3-yl)-ethane

Uniqueness: 1-(2-Methyl-2H-pyrazol-3-yl)-ethanol is unique due to the presence of both a hydroxyl group and a pyrazole ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-methylpyrazol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-4-7-8(6)2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIGDGUZDCESQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57527-92-1
Record name 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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